molecular formula C11H20N4 B13536319 3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine

3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13536319
M. Wt: 208.30 g/mol
InChI Key: FHQYKRRBFTZTQB-UHFFFAOYSA-N
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Description

3-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine is a compound that features a pyrazole ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The piperidine moiety can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities with 3-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine.

    Pyrazole Derivatives: Other pyrazole-based compounds also exhibit similar chemical properties.

Uniqueness

What sets 3-methyl-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine apart is its unique combination of the pyrazole ring and the piperidine moiety. This combination can confer specific biological activities and chemical reactivity that are distinct from other compounds.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

3-methyl-1-(2-piperidin-1-ylethyl)pyrazol-4-amine

InChI

InChI=1S/C11H20N4/c1-10-11(12)9-15(13-10)8-7-14-5-3-2-4-6-14/h9H,2-8,12H2,1H3

InChI Key

FHQYKRRBFTZTQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CCN2CCCCC2

Origin of Product

United States

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